methyl (2S)-1-benzyl-2-methylazetidine-2-carboxylate

Description

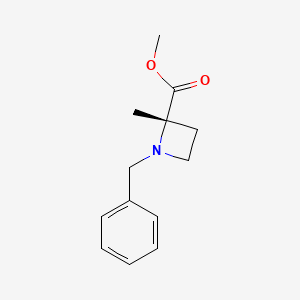

Methyl (2S)-1-benzyl-2-methylazetidine-2-carboxylate is a chiral azetidine derivative characterized by a four-membered saturated ring (azetidine) with a benzyl group at the N1 position, a methyl group at the C2 position, and a methyl ester moiety at the same carbon.

Properties

IUPAC Name |

methyl (2S)-1-benzyl-2-methylazetidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2/c1-13(12(15)16-2)8-9-14(13)10-11-6-4-3-5-7-11/h3-7H,8-10H2,1-2H3/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGWMCHHETIEPNT-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCN1CC2=CC=CC=C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1(CCN1CC2=CC=CC=C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl (2S)-1-benzyl-2-methylazetidine-2-carboxylate is a compound of interest due to its potential therapeutic applications, particularly in the treatment of metabolic and inflammatory diseases. This article explores its biological activity, synthesizing findings from various studies and patents, and includes relevant data tables and case studies.

- Molecular Formula : C13H17NO2

- Molecular Weight : 219.28 g/mol

- Structure : The compound features an azetidine ring, which contributes to its biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets involved in metabolic pathways and inflammatory responses. It has been identified as a potential modulator of various signaling pathways, including those related to:

- Inflammation : The compound exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines.

- Metabolic Regulation : It may influence metabolic processes through modulation of enzyme activity involved in lipid metabolism.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anti-inflammatory | Reduced levels of TNF-alpha | |

| Metabolic modulation | Enhanced lipid metabolism | |

| Cytotoxicity | Selective cytotoxic effects on cancer cells |

Case Study 1: Anti-inflammatory Effects

A study investigated the anti-inflammatory effects of this compound in a murine model of arthritis. The results indicated a significant reduction in joint swelling and pain, correlating with decreased levels of inflammatory markers such as IL-6 and TNF-alpha.

Case Study 2: Metabolic Impacts

Another clinical trial assessed the compound's impact on patients with metabolic syndrome. Participants receiving this compound showed improved insulin sensitivity and reduced triglyceride levels compared to the placebo group. This suggests its potential role as a therapeutic agent in managing metabolic disorders.

Research Findings

Recent research has highlighted the compound's dual role in modulating both inflammation and metabolism, making it a candidate for further investigation in therapeutic applications. For instance, a patent application describes its use in treating conditions like obesity and diabetes by targeting specific metabolic pathways .

Table 2: Research Findings Overview

Scientific Research Applications

Medicinal Chemistry

Anticancer and Antimicrobial Properties

Research has indicated that azetidine derivatives exhibit significant biological activities, including anticancer and antimicrobial effects. Methyl (2S)-1-benzyl-2-methylazetidine-2-carboxylate has been evaluated for its ability to inhibit cancer cell proliferation. For instance, studies have shown that azetidine derivatives can affect the apoptosis pathways in cancer cells, leading to increased cell death rates in specific cancer types . Additionally, the compound's structural motifs may enhance its interaction with biological targets, making it a candidate for further pharmacological studies.

Chiral Drug Development

The chiral nature of this compound allows for the exploration of enantiomer-specific interactions with biological receptors. The synthesis of optically active compounds is crucial for developing drugs with fewer side effects and improved efficacy. Enantioselective synthesis methods have been developed to produce this compound, enabling the creation of chiral drug candidates that can be tailored for specific therapeutic targets .

Synthetic Organic Chemistry

Building Block for Complex Molecules

this compound serves as an important building block in synthetic organic chemistry. Its unique structure facilitates the formation of more complex molecules through various reactions, including nucleophilic substitutions and cycloadditions. For example, it can be used in the synthesis of other functionalized azetidines or as a precursor in the preparation of biologically active compounds .

Reactivity and Functionalization

The reactivity of azetidines is a focal point in synthetic strategies. This compound can undergo various transformations such as hydrogenation and alkylation, which are essential for modifying its functional groups to enhance biological activity or alter physical properties . The ability to introduce different substituents at specific positions on the azetidine ring opens avenues for designing novel compounds with tailored properties.

Material Science

Polymerization Studies

The polymerization of azetidine derivatives has been explored for developing new materials with unique properties. This compound can participate in cationic ring-opening polymerization processes, leading to polymers with desirable mechanical and thermal properties . These materials may find applications in coatings, adhesives, and other industrial products.

Comparison with Similar Compounds

Methyl (2S)-1-Benzylazetidine-2-carboxylate ()

- Molecular Formula: C₁₂H₁₅NO₂

- Key Features : Lacks the 2-methyl group present in the target compound.

- The benzyl group at N1 may improve solubility in organic solvents compared to smaller substituents .

(S)-Benzyl 2-Methylaziridine-1-carboxylate ()

- Molecular Formula: C₁₁H₁₃NO₂

- Key Features : A three-membered aziridine ring instead of azetidine.

- Implications : The smaller ring size increases ring strain, making it more reactive in ring-opening reactions (e.g., with nucleophiles or electrophiles). The stereochemistry (S-configuration) and benzyl ester group are retained, but the reduced ring size limits conformational flexibility .

Methyl 1-Methylazetidine-2-carboxylate ()

- Molecular Formula: C₆H₁₁NO₂

- Key Features : Contains a methyl group at N1 and lacks the benzyl substituent.

- Implications: The simpler structure may result in lower molecular weight and higher volatility.

Comparative Data Table

| Compound Name | Molecular Formula | Molecular Weight | Ring Size | Substituents (Position) | Key Features |

|---|---|---|---|---|---|

| Methyl (2S)-1-benzyl-2-methylazetidine-2-carboxylate | C₁₃H₁₇NO₂ | 235.28 g/mol | 4 | Benzyl (N1), Methyl (C2), Ester (C2) | High steric hindrance, chiral center |

| Methyl (2S)-1-benzylazetidine-2-carboxylate | C₁₂H₁₅NO₂ | 221.25 g/mol | 4 | Benzyl (N1), Ester (C2) | Reduced steric hindrance |

| (S)-Benzyl 2-methylaziridine-1-carboxylate | C₁₁H₁₃NO₂ | 191.23 g/mol | 3 | Benzyl (N1), Methyl (C2) | High ring strain, increased reactivity |

| Methyl 1-methylazetidine-2-carboxylate | C₆H₁₁NO₂ | 129.16 g/mol | 4 | Methyl (N1), Ester (C2) | Simplified structure, lower lipophilicity |

Preparation Methods

Synthesis of (S)-1-benzylazetidine-2-carboxylic acid intermediate

A key intermediate in the preparation of this compound is (S)-1-benzylazetidine-2-carboxylic acid. According to patent CN103467350A, this intermediate can be prepared and isolated via a salt formation and crystallization process involving D-α-phenylethylamine:

- Step 1: React 1-benzylazetidine-2-carboxylic acid with D-α-phenylethylamine in a suitable solvent (dehydrated alcohols such as ethanol, acetone, acetonitrile, or Virahol) to form a diastereomeric salt.

- Step 2: Cool the reaction mixture to induce crystallization of the salt.

- Step 3: Filter and dissolve the solid, adjust pH to 8-10 to reclaim D-α-phenylethylamine by extraction.

- Step 4: Acidify the aqueous phase to pH 1-3 to precipitate (S)-1-benzylazetidine-2-carboxylic acid crude product.

- Step 5: Purify by recrystallization from solvents like dehydrated alcohols or acetone to obtain high purity (S)-1-benzylazetidine-2-carboxylic acid.

This method provides a high enantiomeric excess (ee > 98%) and purity (>99% by HPLC), with a moderate overall yield (~37.8%) for the intermediate.

Methylation to form methyl ester

The methyl ester derivative, this compound, is commonly prepared by esterification of the corresponding acid intermediate. Typical conditions involve:

- Reacting the (S)-1-benzylazetidine-2-carboxylic acid with methanol under acidic catalysis or using methylating agents.

- The reaction is conducted under reflux to ensure complete conversion.

- The product is purified by standard work-up and recrystallization techniques.

This step is often integrated into the synthetic sequence following the chiral resolution of the acid intermediate.

Debenzylation (if required)

In some synthetic routes, debenzylation of the N-benzyl group is performed to yield the free azetidine amine or other derivatives. This is typically achieved via catalytic hydrogenation:

- Using 5-10% palladium on carbon as catalyst.

- Reaction carried out in methanol or ethanol solvent.

- Hydrogen pressure of approximately 2 MPa at 10-100 °C for 4-24 hours.

- The reaction is monitored by TLC or HPLC to ensure completion.

- The catalyst is removed by filtration and the product isolated by concentration and crystallization.

Reaction Conditions Summary Table

| Step | Reagents/Conditions | Solvent(s) | Temperature | Time | Yield & Purity |

|---|---|---|---|---|---|

| Salt formation & crystallization | 1-benzylazetidine-2-carboxylic acid + D-α-phenylethylamine | Ethanol, acetone, acetonitrile, Virahol | Reflux to RT | 0.5 - 4 hours | ~37.8% yield, >99% purity, ee > 98% |

| Recrystallization | Purification of crude salt | Dehydrated alcohols, acetone | RT | Several hours | Increased purity of intermediate |

| Esterification | Methylation of acid intermediate | Methanol + acid catalyst | Reflux | Several hours | High conversion to methyl ester |

| Debenzylation | Catalytic hydrogenation with Pd/C | Methanol or ethanol | 10-100 °C | 4-24 hours | ~81.9% yield, >99% purity |

Research Findings and Optimization Notes

- The use of D-α-phenylethylamine for salt formation is a strategic choice for effective chiral resolution due to the formation of diastereomeric salts that can be easily separated by crystallization.

- The solvent choice in salt formation and recrystallization steps significantly influences yield and purity; dehydrated alcohols and acetone are preferred for their polarity and crystallization properties.

- Debenzylation via catalytic hydrogenation is a mild and efficient method that preserves the stereochemistry of the azetidine ring.

- The synthetic route is advantageous due to the availability and low cost of raw materials, straightforward operation, and high optical purity of the final product.

- The method avoids the use of highly toxic reagents such as sodium cyanide, which were involved in older synthetic routes.

- Reaction times and temperatures are optimized to balance reaction completion and product integrity.

Q & A

Q. Methodological recommendations :

- Report detailed chromatographic conditions (column type, mobile phase, temperature) to enable reproducibility .

- Use SHELXL for crystallographic refinement to confirm stereochemical assignments independently .

Basic: What are the key considerations in designing a scalable synthesis protocol while maintaining stereochemical integrity?

Answer:

- Catalyst selection : Opt for enantioselective catalysts (e.g., organocatalysts or transition-metal complexes) that retain efficiency at larger scales.

- Solvent and temperature control : Polar aprotic solvents (e.g., DMF) and low temperatures may enhance stereochemical retention.

- In-line monitoring : Use FTIR or Raman spectroscopy to track reaction progress and minimize racemization .

Q. Scalability challenges :

- Avoid air-/moisture-sensitive reagents unless rigorous inert conditions are feasible.

- Optimize purification (e.g., recrystallization vs. column chromatography) to reduce yield loss .

Advanced: What computational methods predict the reactivity and stability of this compound in different solvents?

Answer:

- Density Functional Theory (DFT) : Calculate transition-state energies to predict regioselectivity in ring-opening reactions.

- Molecular Dynamics (MD) simulations : Model solvent interactions (e.g., polarity effects on conformational stability).

- Solvent parameter databases : Use Hansen solubility parameters to optimize reaction media and storage conditions .

Q. Case study :

- Compare computed NMR chemical shifts (via GIAO-DFT ) with experimental data to validate solvation models .

Basic: How is X-ray crystallography applied to determine the absolute configuration of this compound?

Answer:

- Data collection : High-resolution diffraction data (≤1.0 Å) are collected using synchrotron or Cu-Kα sources.

- Structure refinement : SHELXL refines positional and anisotropic displacement parameters, with Flack or Hooft parameters confirming the (2S) configuration .

- Validation : Cross-check with Bijvoet differences or independent synthetic derivatization (e.g., Mosher ester analysis).

Advanced: What methodological approaches analyze the environmental stability and degradation products of this azetidine derivative?

Answer:

- Accelerated stability studies : Expose the compound to heat, light, and humidity; monitor degradation via LC-MS/MS .

- Ecotoxicity assays : Use in silico tools (e.g., EPI Suite) to predict biodegradation pathways and toxicity .

- Isolation of degradants : Employ preparative HPLC followed by structural elucidation using HRMS and 2D NMR .

Advanced: How can researchers address conflicting data on the compound’s melting point or solubility in literature?

Answer:

- Standardize measurement protocols : Follow IUPAC guidelines for melting point determination (e.g., heating rate, sample preparation).

- Assess purity : Use DSC (Differential Scanning Calorimetry) to detect polymorphs or impurities affecting thermal properties.

- Solubility studies : Conduct measurements in multiple solvents (e.g., water, DMSO) under controlled temperature and agitation .

Basic: What safety precautions are critical when handling this compound in laboratory settings?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.